MFCD18317384

Description

MFCD18317384 is a synthetic organic compound commonly used in pharmaceutical and materials science research. While specific data for this compound are unavailable in the provided evidence, analogous compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4) suggest it likely belongs to a class of heterocyclic aromatic systems with halogen substituents, such as chlorinated or fluorinated pyrazolo-pyridines or pyrrolo-triazines . These structures are frequently investigated for their bioactivity, including kinase inhibition or antimicrobial properties. Key physicochemical properties (e.g., molecular weight, solubility, Log P) would typically align with its structural analogs, as seen in compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW 188.01, solubility 0.24 mg/ml) .

Properties

IUPAC Name |

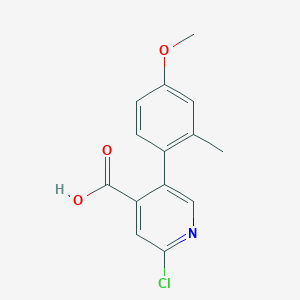

2-chloro-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-8-5-9(19-2)3-4-10(8)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVWIDDPLFLBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687485 | |

| Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261932-97-1 | |

| Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of the 4-methoxy-2-methylphenyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxy-2-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally analogous compounds from the evidence, focusing on molecular properties, synthetic accessibility, and bioactivity.

Table 1: Key Properties of MFCD18317384 and Analogs

Key Findings:

Structural Diversity :

- CAS 918538-05-3 (pyrrolo-triazine) and CAS 428854-24-4 (pyrazolo-pyridine) share heteroaromatic cores but differ in substituents, impacting solubility and target specificity. Halogen atoms (Cl, F) enhance metabolic stability but reduce aqueous solubility .

- CAS 1046861-20-4, a boronic acid derivative, exhibits distinct reactivity (e.g., Suzuki coupling) compared to nitrogen-rich heterocycles, making it more suitable for catalytic applications .

Synthetic Complexity :

- Pyrrolo-triazines (e.g., CAS 918538-05-3) require multi-step synthesis with yields ≤61%, whereas pyrazolo-pyridines (e.g., CAS 428854-24-4) involve palladium-catalyzed cross-coupling, achieving higher yields (up to 88%) .

Bioactivity and Safety :

- Chlorinated analogs (CAS 918538-05-3) show higher cytotoxicity (H315-H319-H335 warnings) compared to fluorinated derivatives, which often exhibit improved BBB permeability .

- Leadlikeness scores (≤1.0) and PAINS alerts (0–1) indicate that most analogs require optimization for drug development .

Research Implications and Limitations

- Data Gaps: The absence of explicit data for this compound limits direct comparisons.

- Methodological Consistency : Studies referenced in the evidence emphasize standardized reporting of synthetic protocols and physicochemical data (e.g., TPSA, Log S) to ensure reproducibility .

- Future Directions : Computational modeling (e.g., SILICOS-IT, ESOL) and high-throughput screening could refine predictions for this compound’s properties and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.